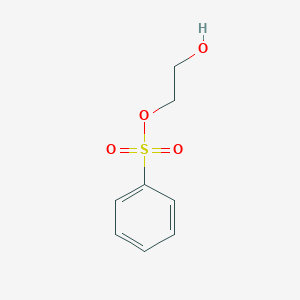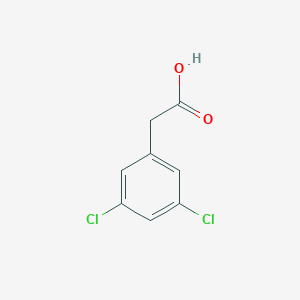
2-Fluorophenethyl alcohol
Vue d'ensemble
Description
2-Fluorophenethyl alcohol is a clear colorless liquid . It is a useful synthetic intermediate , and it is used to prepare phenethyl ester derivative analogs of the C-terminal tetrapeptide of gastrin as potent gastrin antagonists .
Molecular Structure Analysis
The molecular formula of 2-Fluorophenethyl alcohol is C8H9FO . Its molecular weight is 140.15 . The linear formula is FC6H4CH2CH2OH .Physical And Chemical Properties Analysis
2-Fluorophenethyl alcohol has a density of 1.045 g/mL at 25 °C . Its refractive index is 1.509 . The flash point is 98 °C .Applications De Recherche Scientifique
Laboratory Chemicals
“2-Fluorophenethyl alcohol” is commonly used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes due to its unique structure and properties.
Synthesis of Fluorinated Compounds
Given its fluorinated structure, “2-Fluorophenethyl alcohol” can be used in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
Intermediate in Organic Synthesis
“2-Fluorophenethyl alcohol” can serve as an intermediate in organic synthesis . Its structure allows it to be used in the synthesis of a variety of organic compounds.
Food, Drug, Pesticide or Biocidal Product Use
It’s also used in the production of food, drugs, pesticides, or biocidal products . However, the specific applications within these fields would depend on the exact formulation and regulations.
Research and Development
“2-Fluorophenethyl alcohol” can be used in research and development in the field of chemistry and materials science . Its unique properties can be leveraged to explore new reactions, syntheses, and materials.
Safety and Handling Research
Research into the safety and handling of “2-Fluorophenethyl alcohol” is also an important application . This includes studying its physical and chemical properties, toxicity, environmental impact, and best practices for storage and handling.
Safety and Hazards
2-Fluorophenethyl alcohol is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust/mist/vapors/spray, not ingesting, and seeking immediate medical assistance if swallowed .
Mécanisme D'action
Target of Action
2-Fluorophenethyl alcohol, also known as 2-(2-fluorophenyl)ethanol, is a synthetic compound that primarily targets the respiratory system
Mode of Action
It is known to causerespiratory irritation This suggests that it may interact with receptors or enzymes in the respiratory system, leading to an inflammatory response
Result of Action
Exposure to 2-Fluorophenethyl alcohol can result in skin and eye irritation , and it is harmful if swallowed or in contact with skin . It may also cause respiratory irritation, suggesting potential effects at the cellular level within the respiratory system
Action Environment
The action of 2-Fluorophenethyl alcohol can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . Personal protective equipment, including gloves and eye protection, should be worn to prevent skin and eye contact . The compound should be stored in a well-ventilated place with the container kept tightly closed .
Propriétés
IUPAC Name |
2-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIGZVZDWCTFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369831 | |
| Record name | 2-Fluorophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenethyl alcohol | |
CAS RN |
50919-06-7 | |
| Record name | 2-Fluorophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

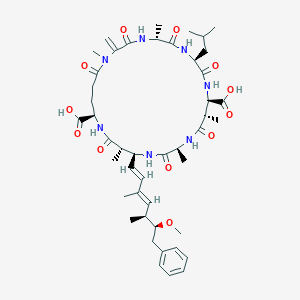


![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)

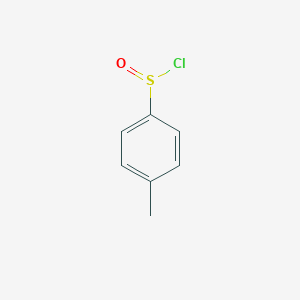
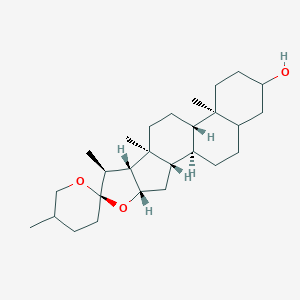
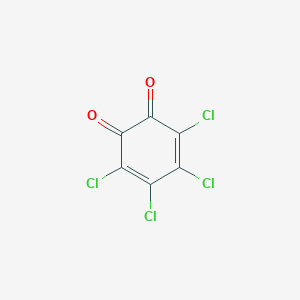
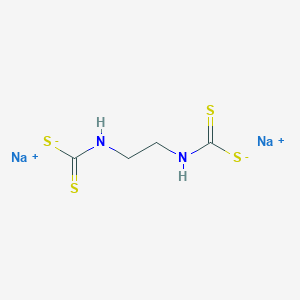

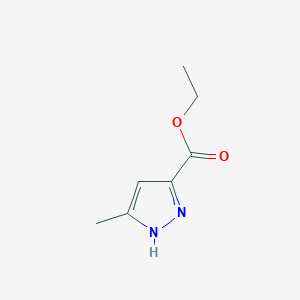
![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)
